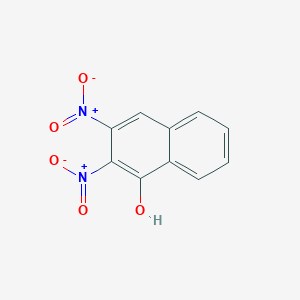

1-Naphthalenol, 2,3-dinitro-

Description

Contextualization of Nitrated Naphthalenols within Organic Chemistry

Nitrated naphthalenols belong to a significant class of compounds within organic chemistry, emerging from the convergence of two fundamental aromatic structures: naphthalene (B1677914) and phenol (B47542). Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, is known for its reactivity in electrophilic aromatic substitution reactions. youtube.com The nitration of naphthalene itself is a classic example, typically yielding a mixture of 1-nitronaphthalene (B515781) (the α-product) and 2-nitronaphthalene (B181648) (the β-product). youtube.com The pronounced preference for substitution at the 1-position (alpha position), often in a ratio of about 9-to-1 over the 2-position, is explained by the greater resonance stabilization of the carbocation intermediate, known as the Wheland intermediate, formed during the attack at this position. youtube.com

Naphthalenols, or naphthols, are hydroxyl derivatives of naphthalene and are the naphthalene homologues of phenol. wikipedia.org The presence of the hydroxyl (-OH) group, a powerful activating substituent, significantly influences the reactivity and regioselectivity of further electrophilic substitutions on the naphthalene ring. Similar to phenol, the hydroxyl group in 1-naphthalenol directs incoming electrophiles primarily to the ortho and para positions (positions 2 and 4). wikipedia.orgwikipedia.org

The synthesis of nitrated naphthalenols, therefore, involves the introduction of one or more nitro (–NO₂) groups onto the naphthalenol framework. wikipedia.org These compounds are a subset of nitronaphthalenes and are important as intermediates in the synthesis of dyes, pharmaceuticals, and other specialized organic chemicals. wikipedia.orghmdb.ca The strong electron-withdrawing nature of the nitro groups, combined with the electron-donating character of the hydroxyl group, creates a complex electronic environment on the aromatic system, which is a subject of considerable academic interest.

Structural Isomerism in Dinitronaphthalenols and Academic Research Focus on 1-Naphthalenol, 2,3-dinitro- and Related Compounds

Structural isomerism, where compounds share the same molecular formula but differ in the connectivity of their atoms, is a key concept in understanding the diversity of dinitronaphthalenols. researchgate.netsolubilityofthings.com Specifically, positional isomerism is prevalent, where the nitro functional groups occupy different positions on the 1-naphthalenol skeleton. chemguide.co.ukbyjus.com For a dinitro-1-naphthalenol with the molecular formula C₁₀H₆N₂O₅, numerous positional isomers are theoretically possible, each with unique chemical and physical properties.

Some isomers, such as 2,4-dinitro-1-naphthol (B147749) (also known as Martius Yellow), are well-documented and have been studied for their properties and applications. hmdb.caresearchgate.net In contrast, the specific isomer 1-Naphthalenol, 2,3-dinitro- is less commonly cited in extensive research, making it and other less-studied isomers subjects of focused academic inquiry. nih.gov

Research in this area often concentrates on the comparative analysis of these isomers. For instance, crystallographic studies of 2,4-dinitro-1-naphthol reveal that its fused rings are nearly co-planar. nih.gov The study also highlights the presence of an intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group at position 2, which influences the molecule's conformation and properties. nih.gov Similar intramolecular interactions and steric effects between adjacent nitro groups, as would be present in the 2,3-dinitro- isomer, are of significant academic interest as they dictate the molecule's stability, planarity, and intermolecular interactions, such as π–π stacking. nih.gov The selective synthesis of a single, pure isomer from a field of many possibilities remains a significant challenge and a driver of research.

Table 1: Selected Positional Isomers of Dinitro-1-naphthalenol This interactive table provides a list of selected positional isomers of dinitro-1-naphthalenol, all sharing the same molecular formula.

| Compound Name | Molecular Formula | Position of Nitro Groups |

| 1-Naphthalenol, 2,3-dinitro- | C₁₀H₆N₂O₅ | 2, 3 |

| 1-Naphthalenol, 2,4-dinitro- | C₁₀H₆N₂O₅ | 2, 4 |

| 1-Naphthalenol, 2,5-dinitro- | C₁₀H₆N₂O₅ | 2, 5 |

| 1-Naphthalenol, 4,5-dinitro- | C₁₀H₆N₂O₅ | 4, 5 |

| 1-Naphthalenol, 4,8-dinitro- | C₁₀H₆N₂O₅ | 4, 8 |

Current Research Trends and Foundational Principles in Dinitronaphthalenol Chemistry

The study of dinitronaphthalenols is built upon the foundational principles of electrophilic aromatic substitution. The regiochemical outcome of nitration is dictated by the combined directing effects of the existing substituents. The hydroxyl group is a strong ortho-, para-director, while the first introduced nitro group is a deactivating meta-director. wikipedia.org The interplay between these competing effects, along with reaction conditions, determines the final substitution pattern. The stability of the reaction intermediates remains a critical factor governing product distribution. youtube.com

Current research in the broader field of nitrated aromatic compounds, including dinitronaphthalenols, is multifaceted and leverages advanced analytical and computational tools. Key trends include the development of highly regioselective synthetic methods, the use of novel nitrating agents and catalysts to achieve cleaner reactions and higher yields of specific isomers, and in-depth structural characterization. thecalculatedchemist.comresearchgate.net

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool. thecalculatedchemist.com It allows researchers to model molecular structures, predict their spectroscopic properties, and calculate the relative stabilities of different isomers and the energy barriers of reaction pathways. This theoretical insight complements experimental findings and aids in the rational design of synthetic routes.

Furthermore, there is growing interest in the application of nitrated aromatic compounds in materials science and nanotechnology, driven by their unique electronic properties. thecalculatedchemist.com The environmental fate of nitrated PAHs is another active area of research, focusing on their formation and degradation in various environmental compartments. researchgate.netnih.gov

Table 2: Summary of Research Areas in Nitrated Naphthalenol Chemistry This interactive table outlines the primary focus areas and objectives in the contemporary study of nitrated naphthalenols and related compounds.

| Research Area | Focus and Key Objectives | Relevant Techniques |

| Synthetic Chemistry | Development of regioselective and efficient nitration methods; exploration of new catalysts and reaction conditions. google.com | Green chemistry principles, catalytic synthesis. |

| Structural Analysis | Detailed characterization of isomeric structures, including bond lengths, planarity, and intermolecular forces. nih.gov | X-ray crystallography, NMR spectroscopy, FTIR spectroscopy. |

| Computational Chemistry | Modeling of molecular properties, reaction mechanisms, and isomer stability; prediction of spectroscopic data. thecalculatedchemist.com | Density Functional Theory (DFT), ab initio calculations. |

| Materials Science | Investigation of electronic and photophysical properties for potential use in novel functional materials. thecalculatedchemist.comresearchgate.net | UV-Vis spectroscopy, fluorescence spectroscopy, electrochemical analysis. |

| Environmental Science | Study of the formation, persistence, and degradation pathways of nitrated aromatic compounds in the environment. researchgate.netnih.gov | Chromatographic techniques (GC-MS, HPLC), biodegradation assays. |

Structure

3D Structure

Properties

CAS No. |

113538-65-1 |

|---|---|

Molecular Formula |

C10H6N2O5 |

Molecular Weight |

234.16 g/mol |

IUPAC Name |

2,3-dinitronaphthalen-1-ol |

InChI |

InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)5-8(11(14)15)9(10)12(16)17/h1-5,13H |

InChI Key |

KCQORPKRJCTRID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Dinitronaphthalenols, with Emphasis on Regioselective Approaches Relevant to 1 Naphthalenol, 2,3 Dinitro

Direct Nitration Strategies for Naphthalenol Precursors

Direct nitration of naphthalenol precursors, primarily 1-naphthol (B170400), is the most straightforward approach to synthesizing nitrated derivatives. However, controlling the position of the incoming nitro groups to achieve a specific isomer like 2,3-dinitro-1-naphthalenol is a significant challenge.

The hydroxyl group of 1-naphthol is a powerful activating ortho-, para-director. Consequently, electrophilic attack, such as nitration, is highly favored at the C2 and C4 positions. The nitration of 1-naphthol typically yields a mixture of 2-nitro-1-naphthol (B145949) and 4-nitro-1-naphthol (B44699). The 4-position is particularly susceptible to electrophilic attack wikipedia.org.

Further nitration of these mononitrated intermediates generally leads to the formation of 2,4-dinitro-1-naphthol (B147749).

Nitration of 2-nitro-1-naphthol directs the second nitro group to the 4-position.

Nitration of 4-nitro-1-naphthol directs the second nitro group to the 2-position.

Studies on the nitration of substituted naphthols, such as 2-acetyl-1-naphthol, have shown that nitration with one mole of nitric acid primarily yields 4-nitro-2-acetyl-1-naphthol, along with 2-nitro-4-acetyl-1-naphthol and 2,4-dinitro-1-naphthol ias.ac.in. This further underscores the inherent preference for substitution at the 2- and 4-positions. The synthesis of 1-Naphthalenol, 2,3-dinitro- via direct nitration is not a favored pathway due to the electronic directing effects of the hydroxyl group. Achieving the 2,3-dinitro substitution pattern would likely require multi-step synthetic routes involving blocking groups or starting from a pre-functionalized naphthalene (B1677914) core.

The nitration of naphthalene and its derivatives is a classic example of electrophilic aromatic substitution. The reaction typically proceeds via the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich aromatic ring. docbrown.infoscirp.org The nitronium ion is usually generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, such as sulfuric acid. docbrown.info

The mechanism involves at least two steps:

Formation of the σ-complex (Wheland intermediate): The electrophile attacks the π-electron system of the naphthalene ring, forming a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. worldscientific.comresearchgate.net

Deprotonation: A base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. docbrown.info

For highly reactive aromatic systems like naphthalene, there is evidence for a more complex mechanism involving an additional intermediate that precedes the σ-complex. worldscientific.comresearchgate.net This two-step mechanistic model helps explain the observed low substrate selectivity but high positional selectivity. worldscientific.comresearchgate.net An alternative pathway, the single-electron-transfer (SET) mechanism, has also been proposed, where a naphthalene cation radical is identified as a key intermediate that combines with nitrogen dioxide (NO₂) rsc.orgacs.org.

Optimization of Reaction Conditions for Yield and Purity in Dinitronaphthalenol Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired dinitronaphthalenol isomer while minimizing the formation of unwanted byproducts. Key parameters that can be adjusted include the nitrating agent, catalyst, solvent, temperature, and reaction time.

Key Optimization Parameters:

Nitrating Agent: The choice of nitrating agent significantly impacts reactivity and selectivity. While the classic mixed acid (HNO₃/H₂SO₄) is common docbrown.info, other reagents like acetyl nitrate (B79036) scitepress.org or nitric acid in acetic anhydride (B1165640) mdpi.com can offer different selectivity profiles. The reactivity of the nitrating agent is also influenced by the solvent scirp.org.

Catalyst: The catalyst not only speeds up the reaction but can also direct the regioselectivity. Traditional sulfuric acid is effective docbrown.info, but solid acid catalysts like zeolites can offer enhanced selectivity and easier work-up mdpi.com. Metal salts have also been used to catalyze nitration under ultrasonic conditions scirp.org.

Temperature: Temperature control is critical. Higher temperatures can lead to dinitration or polynitration, as well as increased byproduct formation docbrown.info. For the selective mononitration of naphthalene, reactions are often carried out at reduced temperatures mdpi.com.

Solvent: The solvent can affect the activity of the nitrating agent and the solubility of the reactants, thereby influencing the reaction outcome. Solvents used in nitration range from sulfuric acid itself to organic solvents like 1,2-dichloroethane (B1671644) or ionic liquids. scirp.orgmdpi.comscitepress.org

Reaction Time: The duration of the reaction must be carefully controlled to ensure complete conversion of the starting material without promoting the formation of over-nitrated products. Ultrasonically assisted reactions have been shown to drastically reduce required reaction times scirp.org.

By systematically adjusting these parameters, it is possible to optimize the synthesis for a specific dinitronaphthalenol isomer, improving both the yield and the purity of the final product.

V. Chemical Reactivity and Mechanistic Investigations of 1 Naphthalenol, 2,3 Dinitro

Charge Transfer (CT) Complexation Chemistry

Charge-transfer (CT) complexes are formed through a weak interaction between an electron donor and an electron acceptor molecule, resulting in the partial transfer of charge. rsc.org This interaction is characterized by the appearance of a new, often intense, absorption band in the UV-visible spectrum. rsc.org

Role of Dinitronaphthalenols as Electron Acceptors in Molecular Recognition

Dinitronaphthalenols, including isomers like 2,4-dinitro-1-naphthol (B147749), are effective π-electron acceptors. researchgate.netlookchem.com The presence of two strongly electron-withdrawing nitro groups reduces the electron density of the aromatic system, enabling it to accept electron density from a suitable donor molecule. researchgate.net This electron donor-acceptor interaction is a fundamental aspect of molecular recognition and can be the basis for the formation of co-crystals and supramolecular assemblies. rsc.orgrsc.org

In these complexes, the dinitronaphthalenol moiety accepts a lone pair of electrons from the donor molecule, leading to the formation of a stable complex. nist.gov The stoichiometry of these complexes, as determined by methods like Job's method of continuous variation, is frequently found to be 1:1. nist.govresearchgate.net The stability and spectroscopic properties of these complexes are key to their potential applications in various fields, including sensor technology and materials science.

Kinetics and Thermodynamics of Charge Transfer Complex Formation

The formation of a charge-transfer complex is typically a fast equilibrium process. acs.orgrsc.org The kinetic and thermodynamic parameters that define the stability of these complexes can be determined spectrophotometrically. The Benesi-Hildebrand equation is a commonly used method to calculate the formation constant (KCT) and the molar extinction coefficient (εCT) of the CT complex from UV-visible absorption data. nist.gov

The formation constant, KCT, is a measure of the stability of the complex. A higher KCT value indicates a stronger interaction between the donor and acceptor molecules. nist.gov Thermodynamic parameters such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complex formation can be derived from the temperature dependence of the formation constant using the van't Hoff equation. acs.orgrsc.org These parameters provide deeper insight into the nature of the interaction. For instance, a negative ΔG° indicates a spontaneous complexation process.

Spectro-kinetic studies on related systems, such as the complex between imipramine (B1671792) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), show that the initial rapid formation of the CT complex can be followed by slower consecutive reactions, potentially leading to the formation of ionic intermediates or final products. acs.orgrsc.org

Table 1: Representative Thermodynamic Data for a Charge-Transfer Complex

This table presents example data for the charge-transfer complex between the isomer 2,4-dinitro-1-naphthol and 1,2-dimethylimidazole (B154445) in different solvents, illustrating the parameters used to characterize such interactions.

| Solvent | KCT (L mol⁻¹) | εCT (L mol⁻¹ cm⁻¹) | ΔG° (kJ mol⁻¹) |

| Chloroform | High | Low | Negative |

| Methanol | Lower than Chloroform | Higher than Chloroform | Negative |

| Acetonitrile | Lower than Chloroform | Higher than Chloroform | Negative |

Note: This table is illustrative, based on trends reported for the isomer 2,4-dinitro-1-naphthol with 1,2-dimethylimidazole. nist.gov "High" and "Low" are relative terms for comparison between solvents.

Impact of Solvent Environment on Charge Transfer Phenomena

The solvent plays a critical role in the formation and stability of charge-transfer complexes. acs.orgrsc.org The polarity of the solvent can significantly influence the position and intensity of the CT absorption band. acs.orgfortunejournals.com Generally, in less polar solvents, the interaction between the donor and acceptor is stronger, leading to higher formation constants. nist.gov This is because polar solvents can solvate the individual donor and acceptor molecules more effectively, competing with the complexation process.

The solvent reorganization energy is another important factor; this is the energy required to reorganize the solvent molecules around the complex upon electron transfer. acs.org The dielectric constant of the solvent is a key property influencing this energy. researchgate.net Studies on various CT complexes have shown that the rate of charge transfer can increase dramatically with the solvent's dielectric constant. researchgate.net In some cases, particularly with aromatic solvents, specific interactions between the solvent and the complex can lead to enhanced spectral broadening. fortunejournals.com

Proton Transfer Processes in Dinitronaphthalenol-Based Complexes

The acidity of the naphthalenol -OH group is significantly enhanced by the two electron-withdrawing nitro groups, making proton transfer more favorable. The environment, including the solvent and the crystal lattice in the solid state, can tune the behavior of the hydrogen bond and control whether a proton is transferred. lookchem.com DFT calculations on related systems have been used to elucidate the energy barriers and reaction pathways of such proton transfer steps. researchgate.net These processes are fundamental in many biological systems, including enzyme catalysis and respiratory complexes. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic rings in 1-naphthalenol, 2,3-dinitro- towards substitution is dictated by the strong deactivating and meta-directing influence of the two nitro groups, and the strong activating and ortho-, para-directing influence of the hydroxyl group.

Regioselectivity and Reaction Pathway Elucidation

The synthesis of specific dinitronaphthalene isomers is often complex and lacks selectivity, sometimes requiring multi-step procedures starting from different precursors, such as naphthylamines, followed by diazotization. acs.org The preparation of 2,3-dinitronaphthalene (B156506) itself was reported as early as 1943, highlighting the long-standing interest in these isomers. researchgate.netacs.org

For electrophilic aromatic substitution on the 1-naphthalenol, 2,3-dinitro- ring system, the directing effects of the existing substituents are in opposition. The -OH group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 5). However, positions 2 and 4 are already substituted. The two -NO₂ groups are strong deactivating groups, directing incoming electrophiles to the meta positions relative to themselves.

Considering the combined effects:

The -OH group strongly activates position 4 (para) and position 2 (ortho), which are already occupied. It also activates position 5.

The -NO₂ at C2 deactivates the ring and directs meta to itself (positions 4, 5, and 7).

The -NO₂ at C3 deactivates the ring and directs meta to itself (positions 1, 5, and 8).

In the context of nucleophilic aromatic substitution (SNAr), the nitro groups strongly activate the ring towards attack by nucleophiles. Nucleophilic attack is favored at positions ortho or para to the nitro groups, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized. In 1-naphthalenol, 2,3-dinitro-, a nucleophile could potentially attack at C2 or C4 (displacing a nitro group) or other positions activated by the nitro groups. The exact regioselectivity would depend on the reaction conditions and the nature of the nucleophile.

Substituent Effects on Reactivity in Dinitronaphthalenols

The chemical reactivity of the naphthalenol framework is profoundly influenced by the number and position of its substituents. In the case of dinitronaphthalenols, the interplay between the electron-donating hydroxyl group (-OH) and the two strongly electron-withdrawing nitro groups (-NO₂) dictates the molecule's electronic properties and subsequent reaction pathways.

The hydroxyl group at the C-1 position is an activating group, donating electron density to the naphthalene (B1677914) ring system primarily through a positive resonance effect (+R). Conversely, the nitro groups are powerful deactivating groups, withdrawing electron density through both a negative inductive (-I) and a negative resonance (-R) effect. The specific arrangement of these groups in 1-Naphthalenol, 2,3-dinitro- results in a unique reactivity profile compared to its isomers.

In 1-Naphthalenol, 2,3-dinitro-, the two nitro groups are positioned ortho and meta to the hydroxyl group. This configuration makes the entire ring system exceptionally electron-deficient. The proximity of the three substituents also introduces significant steric hindrance, which can impede the approach of reagents.

Research findings highlight that the reactivity of dinitronaphthalenol isomers varies significantly. For instance, in 2,4-dinitro-1-naphthalenol, the nitro groups are positioned ortho and para to the hydroxyl group. This arrangement strongly acidifies the phenolic proton and activates the molecule towards nucleophilic aromatic substitution (SNAr) at the positions bearing the nitro groups. In contrast, the 2,3-dinitro isomer lacks this direct ortho-para electronic activation for SNAr at a specific nitro-bearing carbon, altering its reactivity profile. The electron-poor nature of the ring in 1-Naphthalenol, 2,3-dinitro- makes it highly resistant to electrophilic aromatic substitution while rendering it susceptible to reactions with potent nucleophiles.

The table below summarizes the comparative effects of substituent positioning on the electronic character of different dinitronaphthalenol isomers.

| Isomer | Substituent Positions (-NO₂) | Key Electronic Effects | Predicted Reactivity Impact |

|---|---|---|---|

| 1-Naphthalenol, 2,3-dinitro- | C-2 (ortho), C-3 (meta) | Strong electron withdrawal by two adjacent nitro groups. Steric crowding around the C1-C2-C3 region. | High overall ring deactivation. Susceptible to nucleophilic attack but sterically hindered. Resistant to electrophilic substitution. |

| 1-Naphthalenol, 2,4-dinitro- | C-2 (ortho), C-4 (para) | Maximal electron withdrawal from the ring due to cooperative ortho/para positioning relative to the -OH group. | Highly acidic phenolic proton. Highly activated for SNAr at C-2 and C-4. |

| 1-Naphthalenol, 4,5-dinitro- | C-4 (para), C-5 (peri) | Strong electron withdrawal. Significant steric strain between the C-4 nitro group and C-5 nitro group (peri-interaction). | Activated for SNAr at C-4. Peri-interaction can distort planarity and influence reactivity. |

Reduction Pathways of Nitro Groups in Dinitronaphthalenols

A fundamental transformation of dinitronaphthalenols is the reduction of their nitro groups to primary amino groups (-NH₂), yielding diaminonaphthols. This reaction is a cornerstone in the synthesis of various dyes, ligands, and heterocyclic compounds. For 1-Naphthalenol, 2,3-dinitro-, this process involves the reduction of both nitro groups at the C-2 and C-3 positions to form 2,3-diamino-1-naphthalenol.

This transformation is a multi-step, twelve-electron reduction (six electrons per nitro group) that typically proceeds through several unstable intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, which are rarely isolated under standard reducing conditions. The complete reduction can be achieved using various established methodologies .

Commonly employed methods include:

Catalytic Hydrogenation: This method involves reacting the dinitronaphthalenol with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is highly effective, but other catalysts like platinum(IV) oxide (PtO₂) or Raney nickel can also be used. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Chemical Reduction: A variety of chemical reducing agents can be used. A classic method is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous or biphasic system.

The choice of reducing agent can sometimes allow for selective reduction of one nitro group over the other, although achieving high selectivity with vicinal dinitro compounds like 1-Naphthalenol, 2,3-dinitro- can be challenging due to the similar electronic environment of the two groups.

The table below outlines typical reaction conditions for the conversion of 1-Naphthalenol, 2,3-dinitro- to its corresponding diamino derivative.

| Reaction Type | Reagents and Conditions | Starting Material | Primary Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas, 1-50 atm), 10% Pd/C catalyst, Ethanol or Ethyl Acetate solvent, Room Temperature | 1-Naphthalenol, 2,3-dinitro- | 2,3-Diamino-1-naphthalenol |

| Metal/Acid Reduction | SnCl₂·2H₂O, Concentrated HCl, Ethanol solvent, Reflux | 1-Naphthalenol, 2,3-dinitro- | 2,3-Diamino-1-naphthalenol |

| Dithionite Reduction | Na₂S₂O₄, Aqueous NaOH or NH₄OH, Room Temperature to 60°C | 1-Naphthalenol, 2,3-dinitro- | 2,3-Diamino-1-naphthalenol |

Photochemical Transformation Mechanisms of Dinitronaphthalenols

The photochemical behavior of dinitronaphthalenols is complex, involving multiple competing reaction pathways upon absorption of ultraviolet (UV) or visible light. The presence of both a phenolic hydroxyl group and two nitro groups provides several reactive sites within the molecule, leading to a diverse array of photoproducts and transient intermediates.

Studies on the photolytic degradation of nitrophenolic compounds, including dinitronaphthalenols, indicate that the process is initiated by the formation of an electronically excited state of the molecule upon photon absorption . From this excited state, several degradation mechanisms can occur:

Intramolecular Hydrogen Transfer: The excited nitro group can abstract the hydrogen atom from the adjacent phenolic hydroxyl group. This process is particularly plausible in 1-Naphthalenol, 2,3-dinitro- due to the ortho positioning of the C-2 nitro group relative to the C-1 hydroxyl group, which facilitates the formation of a six-membered ring transition state. This transfer generates a biradical intermediate, which can undergo further rearrangement or reaction.

Homolytic Cleavage (C–NO₂ Bond): The carbon-nitro bond can break homolytically, releasing a nitrogen dioxide radical (•NO₂) and a naphthalenoxyl radical. The released •NO₂ can then participate in secondary reactions in the solution.

Nitro-Nitrite Rearrangement: A common photochemical pathway for aromatic nitro compounds is the rearrangement of the nitro group (-NO₂) to a nitrite (B80452) ester (-ONO), forming a naphthyl nitrite intermediate. This species is highly unstable and can subsequently cleave to form a naphthalenoxyl radical and a nitric oxide radical (•NO).

These primary photoprocesses generate highly reactive intermediates that drive the subsequent degradation of the parent molecule. The naphthalenoxyl radicals can dimerize, polymerize, or react with other species in the medium. The release of nitrogen oxides (•NO, •NO₂) leads to the formation of nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻) ions in aqueous solutions. Further degradation of the aromatic ring can lead to the formation of smaller organic acids and eventually complete mineralization to CO₂ and H₂O under prolonged irradiation, especially in the presence of oxidants.

Research has identified several key species during the photolysis of related nitrophenolic compounds, which are summarized in the following table.

| Photolytic Pathway | Key Intermediates | Potential Final Products |

|---|---|---|

| Intramolecular H-Transfer | Biradical species, Naphthalenoxyl radicals | Polymeric materials, Ring-opened products |

| Homolytic C–NO₂ Cleavage | Naphthalenoxyl radical, Nitrogen dioxide radical (•NO₂) | Nitrite (NO₂⁻), Nitrate (NO₃⁻), Hydroxylated naphthalenes |

| Nitro-Nitrite Rearrangement | Naphthyl nitrite ester, Naphthalenoxyl radical, Nitric oxide radical (•NO) | Dimerized products, Nitrite (NO₂⁻) |

Vi. Environmental Occurrence, Formation, and Transformation of Dinitronaphthalenols

Environmental Formation Mechanisms of Nitrated Naphthalenes

Nitrated naphthalenes, the precursors to dinitronaphthalenols, are formed in the environment through various chemical reactions involving naphthalene (B1677914) and its derivatives.

The nitration of naphthalene and its hydroxylated intermediates, such as 1-naphthol (B170400), in aqueous systems is a significant pathway for the formation of nitrated and dinitrated naphthalenols. In sunlit surface waters, the photolysis of nitrate (B79036) and nitrite (B80452) ions generates reactive nitrogen species that can nitrate phenolic compounds. While the direct nitration of naphthalene in water is a potential route, the presence of a hydroxyl group in naphthol intermediates generally activates the aromatic ring, facilitating electrophilic nitration reactions.

Recent research has highlighted the role of freezing conditions in enhancing the nitration of 1-naphthol. In ice, the freeze-concentration effect leads to the accumulation of protons, nitrite, and 1-naphthol in liquid-like regions within the ice matrix. This concentrated environment promotes the formation of reactive nitrating agents from nitrite, leading to the formation of nitro-naphthols. researchgate.net

Reactive oxygen and nitrogen species play a crucial role in the environmental nitration of naphthalene and its derivatives. The sulfate (B86663) radical (SO₄•⁻), a strong oxidant, can initiate the degradation of naphthalene, leading to the formation of 1-naphthol. In the presence of nitrite (NO₂⁻), the sulfate radical can react to form the nitrogen dioxide radical (NO₂•). This radical can then participate in the nitration of 1-naphthol, leading to the formation of various nitrated and dinitrated products.

The superoxide (B77818) radical anion (O₂•⁻) is also involved in the photochemical transformation of 1-naphthol in aqueous environments, leading to the formation of products such as 1,4-naphthoquinone (B94277). cdnsciencepub.com

Atmospheric Photochemistry and Generation of Dinitronaphthalenols

The atmosphere is another critical medium for the formation of dinitronaphthalenols, primarily through the photochemical oxidation of naphthalene.

In the gas phase, naphthalene reacts with atmospheric oxidants, most notably the hydroxyl radical (•OH). rsc.org This reaction is a dominant transformation process for naphthalene in the atmosphere, with a relatively short lifetime. nih.gov The reaction can proceed via •OH addition to the aromatic ring, forming a hydroxy-cyclohexadienyl-type radical. In the presence of nitrogen oxides (NOx), this adduct can react further to form nitronaphthalenes and, subsequently, dinitronaphthalenols. Theoretical studies suggest that the initial •OH addition is followed by O₂ addition and subsequent reactions that can lead to the formation of various oxidation and nitration products. rsc.org One study on the atmospheric photochemistry of naphthalene identified 2,4-dinitro-1-naphthol (B147749) as a reaction product. tandfonline.com

Biogeochemical Transformations and Potential for Environmental Attenuation

The environmental fate of dinitronaphthalenols is determined by their susceptibility to biotic and abiotic degradation processes. While specific data for 2,3-dinitro-1-naphthalenol is scarce, information on related nitroaromatic compounds provides insights into potential transformation pathways.

Biodegradation is a key process for the environmental attenuation of many organic pollutants. pnnl.gov Microbial communities in soil and water have been shown to degrade a variety of nitroaromatic compounds. hibiscuspublisher.comresearchgate.net The degradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria may utilize dinitrophenols as a source of carbon and nitrogen. nih.gov The initial steps often involve the reduction of a nitro group to an amino group or the removal of a nitro group. hibiscuspublisher.com For instance, the degradation of 2,4-dinitrophenol (B41442) has been shown to proceed via the formation of 2-amino-4-nitrophenol (B125904) in some bacteria. hibiscuspublisher.com

Anaerobic biodegradation of nitroaromatics typically involves the reduction of the nitro groups to amino groups. nih.gov This process can be carried out by a range of anaerobic bacteria. Once formed, the resulting aminonitro or diamino compounds may be more amenable to further degradation.

Fungi, particularly white-rot fungi, are also known to degrade a wide range of aromatic pollutants, including some nitroaromatic compounds, through the action of their extracellular ligninolytic enzymes.

Abiotic degradation processes, such as photolysis and chemical reduction, may also contribute to the environmental attenuation of dinitronaphthalenols. The absorption of sunlight can lead to the photochemical transformation of these compounds in surface waters and on soil surfaces. nih.govresearchgate.net In anoxic sediments, chemical reduction by minerals containing ferrous iron (Fe(II)) can be a significant abiotic degradation pathway for some nitroaromatic compounds.

Microbial Metabolism of Related Naphthalene Compounds and Analogues

The environmental fate of 2,3-dinitro-1-naphthalenol is significantly influenced by microbial activity. While specific studies on the microbial metabolism of 2,3-dinitro-1-naphthalenol are limited, extensive research on related naphthalene compounds and dinitroaromatic analogues provides a strong basis for understanding its potential biotransformation pathways. Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic systems to degrade and detoxify aromatic compounds, including those with nitro substituents.

The initial steps in the microbial degradation of aromatic compounds often involve oxidation of the aromatic ring. For naphthalene and its derivatives, this is frequently initiated by a multi-component enzyme system known as naphthalene dioxygenase (NDO). This enzyme catalyzes the incorporation of both atoms of molecular oxygen into the naphthalene ring, forming a cis-dihydrodiol. For instance, toluene (B28343) dioxygenase has been shown to oxidize 1,2-dihydronaphthalene (B1214177) to (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene. nih.gov

In the case of nitroaromatic compounds, two primary strategies are employed by microorganisms: oxidation and reduction. The oxidative pathway often begins with a dioxygenase-catalyzed reaction that incorporates two hydroxyl groups onto the aromatic ring, often displacing a nitro group in the process. For example, the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) by Burkholderia sp. strain DNT is initiated by a dioxygenation that forms 4-methyl-5-nitrocatechol (B15798) with the release of nitrite. nih.gov A similar mechanism is observed in the degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) by Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863, which convert it to 3-methyl-4-nitrocatechol. dtic.milasm.org

The reductive pathway, on the other hand, involves the reduction of the nitro groups to amino groups, a reaction catalyzed by enzymes called nitroreductases. These flavoenzymes utilize NAD(P)H as a cofactor to sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino functionalities. oup.comresearchgate.net This is a common strategy for the transformation of compounds like 2,4-dinitrophenol (2,4-DNP), which is metabolized by gut microflora through sequential nitro group reduction to form 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, and 2,4-diaminophenol. cdc.gov Similarly, the phototrophic bacterium Rhodobacter capsulatus E1F1 can photoreduce 2,4-DNP to 2-amino-4-nitrophenol. nih.gov

Fungi, particularly white-rot fungi, also play a significant role in the degradation of aromatic pollutants. For example, Aspergillus glaucus has been shown to degrade naphthalene to intermediates such as salicylic (B10762653) acid, catechol, and ketoadipic acid. mdpi.com The fungus Fusarium proliferatum degrades naphthalene to salicylic acid and salicylamide. nih.gov

The table below summarizes the microbial metabolism of several compounds related to 2,3-dinitro-1-naphthalenol, highlighting the diversity of microorganisms and metabolic pathways involved.

| Compound | Microorganism | Key Metabolic Steps/Intermediates | Enzymes Involved |

|---|---|---|---|

| 2,4-Dinitrotoluene (2,4-DNT) | Burkholderia sp. strain DNT | Dioxygenation to 4-methyl-5-nitrocatechol, release of nitrite. | 2,4-Dinitrotoluene dioxygenase |

| 2,6-Dinitrotoluene (2,6-DNT) | Burkholderia cepacia JS850, Hydrogenophaga palleronii JS863 | Dioxygenation to 3-methyl-4-nitrocatechol, release of nitrite. | Dioxygenase |

| 2,4-Dinitrophenol (2,4-DNP) | Gut microflora | Sequential nitro group reduction to 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, and 2,4-diaminophenol. | Nitroreductase |

| Naphthalene | Aspergillus glaucus | Degradation to salicylic acid, catechol, and ketoadipic acid. | Phenol (B47542) 2-monooxygenase, Catechol 1,2-dioxygenase |

| Naphthalene | Fusarium proliferatum | Degradation to salicylic acid and salicylamide. | Not specified |

Pathways for Environmental Biotransformation and Detoxification (e.g., ring cleavage for related compounds)

Based on the metabolic pathways observed for analogous compounds, several biotransformation and detoxification pathways can be postulated for 2,3-dinitro-1-naphthalenol in the environment. These pathways ultimately lead to the breakdown of the aromatic ring structure, a critical step in detoxification.

Oxidative Pathway and Ring Cleavage:

A likely initial step in the aerobic degradation of 2,3-dinitro-1-naphthalenol is an attack by a dioxygenase enzyme. This could result in the formation of a dinitrocatechol or a dihydroxylated naphthalene derivative, potentially with the concurrent release of one of the nitro groups as nitrite. This is analogous to the degradation of 2,4-DNT and 2,6-DNT, which are converted to their corresponding nitrocatechols. nih.govasm.org

Following the formation of a catecholic intermediate, the aromatic ring becomes susceptible to cleavage by ring-cleaving dioxygenases. There are two main classes of these enzymes:

Intradiol dioxygenases: These enzymes cleave the bond between the two hydroxyl groups of the catechol, leading to the formation of cis,cis-muconic acid derivatives.

Extradiol dioxygenases: These enzymes cleave the bond adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde. nih.gov

For instance, in the degradation of 2,6-DNT, the intermediate 3-methyl-4-nitrocatechol undergoes extradiol ring cleavage to yield 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid. dtic.mil The resulting linear products are then further metabolized through various enzymatic steps, eventually entering central metabolic pathways like the Krebs cycle.

Reductive Pathway and Detoxification:

Alternatively, the biotransformation of 2,3-dinitro-1-naphthalenol could be initiated by the reduction of one or both nitro groups by nitroreductases. This would lead to the formation of aminonitro-1-naphthalenol and subsequently diaminonaphthalenol derivatives. The reduction of nitro groups generally makes the aromatic ring more susceptible to oxidative attack and cleavage.

The resulting amino-substituted naphthalenols could then be subjected to hydroxylation and subsequent ring cleavage. The presence of amino groups can influence the site of enzymatic attack and the subsequent metabolic pathway.

Anaerobic Degradation:

Under anaerobic conditions, the degradation of aromatic compounds proceeds through different mechanisms. For naphthalene, anaerobic degradation has been observed under nitrate-reducing and sulfate-reducing conditions. nih.govuni-konstanz.denih.gov While the initial activation steps are not fully elucidated, carboxylation has been proposed as a possible mechanism. Once the aromatic ring is destabilized, it can be reduced and subsequently cleaved. For dinitrophenols, anaerobic biotransformation often involves the reduction of the nitro groups.

The table below outlines the key enzymatic reactions and potential intermediates in the proposed biotransformation pathways for compounds structurally similar to 2,3-dinitro-1-naphthalenol.

| Reaction Type | Enzyme Class | Substrate (Analogue) | Product |

|---|---|---|---|

| Initial Oxidation | Dioxygenase | 2,4-Dinitrotoluene | 4-Methyl-5-nitrocatechol |

| Nitro Group Reduction | Nitroreductase | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol |

| Ring Cleavage (Extradiol) | Extradiol Dioxygenase | 3-Methyl-4-nitrocatechol | 2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid |

| Ring Cleavage (Intradiol) | Intradiol Dioxygenase | Catechol | cis,cis-Muconic acid |

Vii. Research Applications and Advanced Derivatization Strategies for Dinitronaphthalenols

1-Naphthalenol, 2,3-dinitro- as a Key Intermediate in Organic Synthesis

1-Naphthalenol, 2,3-dinitro- and its isomers, such as 2,4-dinitro-1-naphthol (B147749), are valuable intermediates in the field of organic synthesis. Their utility stems from the presence of the nitro groups, which activate the naphthalene (B1677914) ring system, and the hydroxyl group, which can be chemically modified. These features allow for the construction of a wide array of complex organic molecules.

The dinitronaphthalenol framework serves as a foundational structure for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic attack, a key step in many cyclization reactions. For instance, intramolecular displacement of a suitably positioned group by an amino function can lead to the formation of naphthalene-based heterocycles. researchgate.net This strategy has been employed to prepare a variety of fused-ring systems.

The synthesis of complex heterocyclic systems, such as those derived from naphtho[2,1-b]furan, can also utilize dinitronaphthalenol derivatives. For example, the nitration of a ketone precursor can yield a dinitro-substituted naphthofuran, which can then be further functionalized to produce azines and other heterocyclic structures. jocpr.com These reactions highlight the role of dinitronaphthalenols as versatile building blocks in the construction of polyheterocyclic systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings, typically nucleophilic, become electrophilic when substituted with strong electron-withdrawing groups like the nitro group (-NO₂). wikipedia.org This makes dinitronaphthalenols prime candidates for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thus facilitating the reaction. wikipedia.org

The reaction of 2,4-dinitro-1-naphthol with various nucleophiles is a well-documented example of SNAr. The rate of these reactions is influenced by the nature of the nucleophile and the solvent. scirp.org For instance, studies have shown that 2,4-dinitro-1-naphthol can act as an electron acceptor in charge-transfer complex formation with electron-rich donor molecules. researchgate.net This property is central to its utility in various chemical transformations.

Electrophilic Aromatic Substitution (SEAr):

The synthesis of dinitronaphthalenols itself often involves electrophilic nitration of a naphthol precursor. vulcanchem.comtexiumchem.comnih.gov For example, the preparation of 2,4-dinitro-1-naphthol (Martius Yellow) involves the sulfonation of 1-naphthol (B170400) followed by nitration. vulcanchem.commsu.edu This multi-step process highlights the principles of electrophilic aromatic substitution in building up the dinitronaphthalenol structure.

Exploration of Dinitronaphthalenol Derivatives in Advanced Materials Science

The unique electronic properties of dinitronaphthalenols and their derivatives have sparked interest in their application in advanced materials science. The presence of both electron-donating (hydroxyl) and strong electron-withdrawing (nitro) groups creates a "push-pull" electronic structure, which is a desirable feature for various optoelectronic applications.

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material. mpg.desigmaaldrich.com

Derivatives of dinitronaphthalenols can be designed to have specific electronic properties, such as a tunable band gap and appropriate energy levels (HOMO and LUMO), which are crucial for efficient charge transport. sigmaaldrich.comsigmaaldrich.com By modifying the core dinitronaphthalenol structure with different functional groups, researchers can fine-tune these properties to optimize device performance. rsc.orgnih.gov The ability to engineer these properties through chemical synthesis makes dinitronaphthalenol derivatives promising candidates for the development of new organic semiconductors. advancedsciencenews.comresearchgate.net

The field of optoelectronics, which involves devices that create, detect, and control light, also stands to benefit from the unique properties of these compounds. mdpi.com The push-pull nature of dinitronaphthalenol derivatives can lead to materials with interesting photophysical properties, such as strong absorption and emission of light, making them suitable for applications in optoelectronic devices. mdpi.com

Organic solar cells (OSCs) offer a potentially low-cost and flexible alternative to traditional silicon-based solar cells. mdpi.com The efficiency of OSCs depends on the properties of the donor and acceptor materials in the active layer. imist.ma

Analytical Chemistry Utility of Dinitronaphthalenols

Analytical chemistry is a branch of chemistry that focuses on the identification, separation, and quantification of chemical substances in various materials. geeksforgeeks.orgroutledge.comacs.org It plays a critical role in numerous fields, including environmental monitoring, pharmaceutical analysis, and food safety. geeksforgeeks.orgchromatographyonline.commdpi.com

Dinitronaphthalenols, particularly 2,4-dinitro-1-naphthol, have found applications in analytical chemistry, primarily due to their ability to form colored charge-transfer complexes with a variety of electron-donating compounds. researchgate.net This property forms the basis for spectrophotometric methods for the determination of these compounds.

For example, 2,4-dinitro-1-naphthol has been used as a reagent for the quantitative analysis of certain drugs. The reaction between the dinitronaphthalenol (as an electron acceptor) and a drug containing electron-rich functional groups (as an electron donor) results in the formation of a colored complex. The intensity of the color, which can be measured using a spectrophotometer, is proportional to the concentration of the drug. This allows for the development of simple and sensitive methods for drug quantification. researchgate.net

The formation of these charge-transfer complexes is influenced by the solvent polarity, and studies have been conducted to understand the stability and stoichiometry of these complexes in different solvent environments. researchgate.net These fundamental investigations are crucial for optimizing the analytical methods based on these reactions.

Development of Charge Transfer Reagents for Spectrophotometric Analysis of Analytes

The electron-deficient aromatic system of dinitronaphthalenols makes them excellent electron acceptors (π-acceptors). This property is harnessed to develop charge transfer (CT) reagents for the spectrophotometric analysis of various electron-rich analytes (electron donors). When a dinitronaphthalenol is mixed with a suitable donor compound, it can lead to the formation of a charge transfer complex. This complex is a molecular association where a fraction of electronic charge is transferred from the donor to the acceptor.

This interaction typically results in the formation of a new, intense color that is different from the colors of the individual reactants. The newly formed complex exhibits a characteristic absorption band in the UV-visible spectrum at a longer wavelength, which allows for the quantitative determination of the analyte using spectrophotometry. sci-hub.se

Research has demonstrated the potential of 2,4-dinitro-1-naphthol (DNN) as a charge transfer reagent for the analysis of pharmaceuticals like quinolone and cephalosporin (B10832234) antibiotics. researchgate.net These drugs contain electron-rich centers, such as amine groups, that can donate electrons to the electron-deficient DNN. researchgate.net The formation of the colored CT complex is often instantaneous and stable, providing a simple and rapid method for drug quantification in bulk forms without the need for elaborate or expensive instrumentation. researchgate.net

Similarly, CT complexes of DNN with other organic molecules, such as imidazoles, have been synthesized and studied. The stoichiometry of these complexes is typically found to be 1:1, and the stability of the complex can be determined in various solvents by calculating parameters like the formation constant (KCT) and molar extinction coefficient (εCT) using the Benesi-Hildebrand equation. researchgate.net

Table 1: Spectrophotometric Data for Charge Transfer Complexes of 2,4-Dinitro-1-Naphthol (DNN) with Various Electron Donors

| Electron Donor (Analyte) | Solvent | Max Absorption (λmax) of CT Complex (nm) | Reference |

|---|---|---|---|

| 1,2-Dimethylimidazole (B154445) | Chloroform | Not Specified | researchgate.net |

| 1,2-Dimethylimidazole | Acetonitrile | Not Specified | researchgate.net |

| 1,2-Dimethylimidazole | Methanol | Not Specified | researchgate.net |

| 3,5-Dimethylpyrazole | Acetonitrile | Not Specified | sci-hub.seresearchgate.net |

| Selected Quinolones | Acetone | Not Specified | researchgate.net |

| Selected Cephalosporins | Acetone | Not Specified | researchgate.net |

Structure-Function Relationships in Novel Dinitronaphthalenol Derivatives

The functionalization of the dinitronaphthalenol scaffold allows for the synthesis of novel derivatives with tailored properties for specific research applications, including the investigation of their biological activities. By modifying the core structure, researchers can study how changes in chemical composition relate to function, such as antimicrobial efficacy.

The synthesis of functionalized analogues of dinitronaphthalenols can lead to compounds with potential therapeutic value. While direct studies on the antimicrobial activity of derivatives synthesized from 2,3-dinitro-1-naphthalenol are not widely reported, research on related naphthoquinone and naphthalene structures shows that this is a promising field. For example, the introduction of nitro groups into certain aromatic systems has been shown to enhance antibacterial activity. nih.gov

Research into the charge transfer complexes of dinitronaphthalenols has also extended to evaluating their antimicrobial properties. In one study, a synthesized charge transfer complex involving 2,4-dinitro-1-naphthol (DNN) and 1,2-dimethylimidazole was screened for its activity against various microbes. The study included testing against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Fusarium oxysporum, Aspergillus flavus), indicating the potential for these complexes to serve as antimicrobial agents. researchgate.net

The general strategy involves synthesizing derivatives and then evaluating their efficacy in vitro against a panel of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter measured in these studies. For instance, various 1,4-naphthoquinone (B94277) derivatives have been synthesized and tested, with some showing potent activity against S. aureus with MIC values ranging from 30–70 μg/mL. nih.gov These studies on related structures underscore the potential for developing potent antimicrobial agents from functionalized dinitronaphthalenol analogues.

Table 2: Antimicrobial Screening of a Charge Transfer Complex Involving 2,4-Dinitro-1-Naphthol (DNN)

| Compound/Complex | Microorganism | Type | Activity Observed | Reference |

|---|---|---|---|---|

| CT Complex of 1,2-Dimethylimidazole and 2,4-Dinitro-1-Naphthol | Staphylococcus aureus | Gram-positive Bacteria | Screened | researchgate.net |

| Bacillus subtilis | Gram-positive Bacteria | Screened | researchgate.net | |

| Escherichia coli | Gram-negative Bacteria | Screened | researchgate.net | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Screened | researchgate.net | |

| Fusarium oxysporum | Fungus | Screened | researchgate.net | |

| Aspergillus flavus | Fungus | Screened | researchgate.net |

Viii. Future Research Directions and Emerging Paradigms in Dinitronaphthalenol Chemistry

Integrated Computational-Experimental Approaches for Predictive Design and Discovery

The synergy between computational chemistry and experimental work is set to revolutionize the design and discovery of novel dinitronaphthalenol derivatives. researchgate.netmdpi.com By leveraging the power of computational modeling, researchers can predict the properties and reactivity of yet-to-be-synthesized compounds, thereby guiding experimental efforts toward the most promising candidates. researchgate.net This integrated approach is anticipated to accelerate the discovery of new molecules with tailored electronic, optical, and chemical characteristics.

Key areas for future exploration include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict molecular geometries, electronic structures, and spectroscopic properties of 2,3-dinitro-1-naphthol and its derivatives. These calculations can provide insights into the reactivity of the molecule, guiding the design of new synthetic transformations.

Molecular Docking and Dynamics Simulations: For potential biological applications, molecular docking studies can predict the binding affinity and mode of interaction of dinitronaphthalenol derivatives with specific biological targets. researchgate.net Molecular dynamics simulations can further elucidate the behavior of these compounds in complex biological environments. researchgate.net

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to correlate the structural features of dinitronaphthalenols with their observed activities. researchgate.net These models can then be used to predict the properties of new, untested compounds, significantly streamlining the discovery process. researchgate.net

The iterative cycle of computational prediction followed by experimental validation will be crucial for the efficient development of next-generation dinitronaphthalenol-based molecules. mdpi.com

Sustainable and Green Chemical Methodologies for Dinitronaphthalenol Synthesis and Transformation

The chemical industry is increasingly focusing on the development of environmentally benign synthetic methods, a paradigm shift that is highly relevant to the synthesis and transformation of dinitronaphthalenols. researchgate.netnih.gov Traditional nitration methods often rely on harsh reagents and produce significant amounts of acidic waste. google.commdpi.com Future research will prioritize the development of greener alternatives that minimize environmental impact and enhance safety. researchgate.net

Promising avenues for sustainable chemistry in this field include:

Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as zeolites, can replace corrosive liquid acids like sulfuric acid in nitration reactions, leading to cleaner processes and easier product separation. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. researchgate.netmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a key principle of green chemistry that can drastically reduce waste and environmental pollution. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for nitration reactions, which are often highly exothermic. mdpi.com

The adoption of these green methodologies will be essential for the environmentally responsible production and utilization of 2,3-dinitro-1-naphthol and its derivatives.

Elucidating Complex Environmental Degradation Pathways and Products of Dinitronaphthalenols

A comprehensive understanding of the environmental fate of 2,3-dinitro-1-naphthol is crucial for assessing its potential ecological impact. While some anthropogenic compounds are readily degraded by microorganisms, others persist in the environment and can form toxic byproducts. nih.gov Future research should focus on elucidating the complex degradation pathways of dinitronaphthalenols in various environmental compartments.

Key research objectives in this area include:

Biodegradation Studies: Investigating the ability of microorganisms from soil and water to degrade 2,3-dinitro-1-naphthol. This includes identifying the specific microbial strains involved and the enzymatic pathways they employ.

Photodegradation Analysis: Studying the degradation of the compound under the influence of sunlight, as many organic pollutants are susceptible to photocatalytic degradation. nih.govmuk.ac.ir The identification of photoproducts is essential for a complete environmental risk assessment.

Identification of Degradation Products: Utilizing advanced analytical techniques, such as mass spectrometry, to identify the intermediate and final products of both biotic and abiotic degradation. This information is critical for understanding the potential toxicity of the degradation products.

Modeling Environmental Persistence: Developing predictive models to estimate the persistence and transport of 2,3-dinitro-1-naphthol in the environment based on its physicochemical properties and degradation kinetics.

A thorough understanding of these degradation processes will inform strategies for the safe handling and disposal of dinitronaphthalenols and for the remediation of any potential environmental contamination.

Rational Design of Highly Selective Reactions and Functional Derivatizations

The presence of multiple functional groups in 2,3-dinitro-1-naphthol—a hydroxyl group and two nitro groups on a naphthalene (B1677914) scaffold—offers rich opportunities for chemical modification. The rational design of highly selective reactions will be key to unlocking the full potential of this molecule as a versatile building block in organic synthesis.

Future research in this area should focus on:

Selective Derivatization of the Hydroxyl Group: Developing methods for the selective esterification, etherification, or other modifications of the hydroxyl group while leaving the nitro groups intact. researchgate.net This would allow for the fine-tuning of the molecule's physical and chemical properties.

Regioselective Transformations of the Naphthalene Ring: Exploring reactions that target specific positions on the naphthalene ring, enabling the introduction of additional functional groups and the construction of more complex molecular architectures.

Controlled Reduction of the Nitro Groups: Investigating methods for the selective reduction of one or both nitro groups to amino groups, which would open up a wide range of subsequent chemical transformations and provide access to new classes of compounds.

Catalytic Approaches: Employing selective catalysts to direct the outcome of reactions and achieve high yields of desired products with minimal byproduct formation.

The ability to precisely modify the 2,3-dinitro-1-naphthol structure through rationally designed reactions will be instrumental in creating novel compounds with specific functionalities.

Exploration of Novel Catalytic and Advanced Material Science Applications of Dinitronaphthalenol Scaffolds

The unique electronic and structural features of the dinitronaphthalenol scaffold suggest its potential for use in novel catalytic systems and advanced materials. nih.gov The electron-withdrawing nature of the nitro groups and the ability of the hydroxyl group to participate in hydrogen bonding and coordination make this scaffold an intriguing candidate for a variety of applications.

Emerging paradigms for the application of dinitronaphthalenol scaffolds include:

Development of Novel Catalysts: Incorporating the dinitronaphthalenol unit into larger molecular frameworks or coordination complexes to create new catalysts. The electronic properties of the scaffold could be harnessed to modulate the activity and selectivity of the catalytic center. nih.gov

Design of Functional Polymers: Using dinitronaphthalenol derivatives as monomers for the synthesis of functional polymers. These materials could exhibit interesting optical, electronic, or thermal properties.

Creation of Supramolecular Assemblies: Utilizing the hydrogen bonding and π-π stacking capabilities of the dinitronaphthalenol scaffold to construct well-defined supramolecular structures with potential applications in sensing, molecular recognition, and materials science.

Applications in Bioorthogonal Chemistry: Exploring the potential of dinitronaphthalenol-based catalysts in bioorthogonal reactions, which involve chemical transformations that can occur inside living systems without interfering with native biochemical processes. nih.gov

The exploration of these novel applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and chemical biologists, and holds the promise of expanding the utility of dinitronaphthalenol chemistry into new and exciting territories.

Q & A

Q. What are the established methods for synthesizing 1-naphthalenol, 2,3-dinitro-?

The synthesis typically involves nitration of 1-naphthalenol using mixed acid (HNO₃/H₂SO₄). To achieve regioselective 2,3-dinitration, precise control of reaction temperature (e.g., 0–5°C) and stoichiometry is critical. Post-reaction purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Characterization by NMR (¹H/¹³C) and IR spectroscopy confirms substitution patterns, with nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) as key indicators .

Q. How can the purity and structural integrity of 2,3-dinitro-1-naphthalenol be validated?

Combined analytical techniques are essential:

Q. What are the stability profiles of 2,3-dinitro-1-naphthalenol under varying storage conditions?

The compound is sensitive to light and humidity. Stability studies recommend:

- Storage in amber glass vials at -20°C under inert gas (N₂/Ar).

- Avoidance of protic solvents (e.g., methanol) to prevent nitro group hydrolysis.

- Periodic FT-IR monitoring to detect degradation products (e.g., nitrophenol derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 1-naphthalenol derivatives?

Regioselectivity is governed by electronic and steric factors:

- Electron-donating groups (e.g., -OH in 1-naphthalenol) activate ortho/para positions.

- Steric hindrance from the hydroxyl group favors nitration at the 2- and 3-positions over 4- or 6-positions.

Computational studies (DFT) using Gaussian or ORCA can model charge distribution and transition states, predicting reactivity patterns .

Q. How can computational modeling predict the environmental fate of 2,3-dinitro-1-naphthalenol?

- QSPR models : Estimate log Kow (octanol-water partition coefficient) to assess bioaccumulation potential.

- Molecular docking : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.

- Degradation pathways : Simulate photolytic cleavage (UV-Vis spectra via TD-DFT) and hydrolysis kinetics .

Q. What experimental frameworks are used to evaluate the ecotoxicological impact of 2,3-dinitro-1-naphthalenol?

- Aquatic toxicity : Follow OECD Test No. 202 (Daphnia magna acute immobilization) and No. 201 (algae growth inhibition).

- Soil persistence : Use OECD 307 guidelines to measure half-life under aerobic/anaerobic conditions.

- Bioaccumulation : Fish models (e.g., Danio rerio) assess BCF (bioconcentration factor) via LC-MS/MS quantification .

Q. How can contradictory data on nitroaromatic compound reactivity be resolved?

Contradictions often arise from solvent polarity, temperature, or catalyst differences. Systematic approaches include:

- Meta-analysis : Compare kinetic data across studies (e.g., Arrhenius plots for activation energy).

- In situ spectroscopy : Monitor reaction intermediates via Raman or NMR to identify competing pathways.

- Cross-validation : Replicate experiments under standardized conditions (e.g., IUPAC protocols) .

Methodological Tables

Q. Table 1. Key Spectral Data for 2,3-Dinitro-1-Naphthalenol

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.5–8.8 (aromatic H), δ 5.2 (-OH)* | |

| IR (KBr) | 1520 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym) | |

| HPLC (C18) | Retention time: 6.2 min, λ = 254 nm |

*Note: -OH signal may shift due to nitro group electron withdrawal.

Q. Table 2. Ecotoxicological Testing Parameters

| Test Organism | Endpoint | Exposure Duration | Guideline |

|---|---|---|---|

| Daphnia magna | 48-h EC₅₀ (immobilization) | 48 hours | OECD 202 |

| Pseudokirchneriella | 72-h ErC₅₀ (growth) | 72 hours | OECD 201 |

| Danio rerio | 96-h LC₅₀ | 96 hours | OECD 203 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.